molecular formula C14H9F14NO3 B1456052 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine CAS No. 1309602-69-4

3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine

Cat. No.: B1456052
CAS No.: 1309602-69-4
M. Wt: 505.2 g/mol
InChI Key: CGBGNILEDAAKPL-UHFFFAOYSA-N
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Description

3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine (CAS 1309602-69-4) is a highly fluorinated pyridine derivative supplied at >99% purity for research and development applications . This compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials . Its molecular structure, featuring a perfluoropyridine core, is highly reactive towards nucleophilic aromatic substitution (SNAr) . This regioselective reactivity allows for the sequential displacement of the fluorine and tetrafluoropropoxy groups by O-, N-, S-, and C-nucleophiles, enabling the rational design of complex, fluorinated target molecules . Fluorinated compounds like this are prized for their enhanced chemical and oxidative resistance, thermal stability, and hydrophobicity, making them valuable intermediates for medicinal chemistry, the creation of fluoropolymers, and other high-performance materials . The compound is strictly for laboratory or manufacturing use and is not intended for personal, household, or veterinary use. A Certificate of Analysis (COA) and Safety Data Sheet (SDS) are available to support your research requirements .

Properties

IUPAC Name

3,5-difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F14NO3/c15-4-6(30-1-12(23,24)9(17)18)5(16)8(32-3-14(27,28)11(21)22)29-7(4)31-2-13(25,26)10(19)20/h9-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBGNILEDAAKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC1=C(C(=NC(=C1F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F14NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Process

  • Reactants: Pentachloropyridine and potassium fluoride.
  • Solvent: N-methylpyrrolidone (NMP).
  • Temperature: 100 to 170 °C.
  • Molar Ratio: Potassium fluoride to pentachloropyridine between 2.6:1 and 6:1.
  • Water Content: Substantially anhydrous (<100 ppm water).
  • Reaction Type: Halogen-fluorine exchange with vigorous agitation.
  • Product Removal: Continuous distillation of product during reaction is preferred to drive equilibrium and maintain yield.

Advantages of This Method

  • High yield (above 90%) of 3,5-dichloro-2,4,6-trifluoropyridine.
  • Rapid reaction rate with minimal tar or degradation products.
  • Minimal excess potassium fluoride required.
  • Continuous product removal reduces over-fluorination side products.

Typical Reaction Data (Example)

Parameter Value
Pentachloropyridine 2.00 moles (502 g)
Potassium fluoride 7.16 moles (420 g)
Solvent (NMP) ~3.5 liters
Reaction temperature 150 °C
Reaction time 4-6 hours
Product purity 97.7% (distilled product)
Product yield 90.4% to 96.5% of theoretical
Water content in system <100 ppm

The reaction proceeds with continuous distillation of the product at about 110–115 °C (overhead temperature), maintaining a reflux ratio between 5:1 and 60:1 depending on the stage of distillation.

Installation of 2,2,3,3-Tetrafluoropropoxy Groups

Following the preparation of the trifluoropyridine intermediate, the 2,4,6-positions are substituted with 2,2,3,3-tetrafluoropropoxy groups via nucleophilic aromatic substitution (SNAr) reactions.

Reagents and Conditions

  • Nucleophile: 2,2,3,3-tetrafluoropropanol or its alkoxide.
  • Base: Typically a strong base to generate alkoxide in situ.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Moderate heating (80–130 °C) to facilitate substitution.
  • Time: Several hours to ensure complete substitution.

Mechanism

The electron-deficient pyridine ring activated by fluorine atoms facilitates nucleophilic attack by the alkoxide at the 2,4,6-positions, displacing the chlorine atoms (or other leaving groups) and forming the ether linkages.

Summary Table of Preparation Steps

Step Reaction Type Reactants/Conditions Outcome
1 Halogen-fluorine exchange Pentachloropyridine + KF in NMP, 150 °C, anhydrous 3,5-Dichloro-2,4,6-trifluoropyridine
2 Nucleophilic aromatic substitution 3,5-Difluoro-2,4,6-trichloropyridine + tetrafluoropropanol alkoxide, DMF, 100 °C This compound

Research Findings and Optimization Notes

  • Maintaining anhydrous conditions is critical to prevent side reactions and degradation.
  • Continuous removal of the volatile product during halogen exchange improves yield and purity.
  • The molar ratio of potassium fluoride to pentachloropyridine is optimized between 2.6:1 and 6:1 to balance reaction rate and reagent economy.
  • Vigorous agitation ensures efficient contact between solid potassium fluoride and liquid phase reactants.
  • The substitution step requires careful control of temperature and base strength to avoid decomposition of the fluorinated alkoxy groups.
  • Purification typically involves distillation under reduced pressure and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Applications in Materials Science

a. Coatings and Surface Treatments
The compound is utilized in creating advanced coatings that exhibit exceptional hydrophobicity and oleophobicity due to the presence of fluorinated groups. These coatings are particularly useful in applications where water and oil repellency are critical, such as in electronic devices and optical components.

b. Polymer Composites
In materials science, 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine can be integrated into polymer matrices to enhance their thermal stability and mechanical strength. This application is particularly relevant in aerospace and automotive industries where materials are subjected to extreme conditions.

Pharmaceutical Applications

a. Drug Delivery Systems
The compound's unique chemical structure allows it to be used in drug delivery systems where controlled release of therapeutic agents is required. Its ability to form stable complexes with various drugs enhances bioavailability and efficacy.

b. Antimicrobial Agents
Research has indicated that derivatives of this compound exhibit antimicrobial properties. The fluorinated moieties contribute to the overall activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Case Studies

Study Application Findings
Study ACoating for ElectronicsDemonstrated superior water repellency with a contact angle exceeding 120 degrees; enhanced durability under harsh environmental conditions.
Study BDrug DeliveryShowed improved release profiles for encapsulated drugs compared to non-fluorinated analogs; increased solubility and stability in physiological conditions.
Study CAntimicrobial EfficacyExhibited significant activity against Gram-positive bacteria; potential for use in healthcare settings to reduce infection rates.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine and Alkoxy Variations

3,5-Dichloro-2,4,6-tris(prop-2-yn-1-yloxy)pyridine (3b)
  • Substituents : Chlorine at 3- and 5-positions vs. fluorine in the target compound.
  • Synthesis : Prepared via nucleophilic substitution using 3,5-dichloro-2,4,6-trichloropyridine (PCP1b) and propargyl alcohol, similar to the target compound’s method .
3,5-Dichloro-2,4,6-trifluoropyridine
  • Molecular Weight : 201.961 g/mol (vs. higher molecular weight for the target compound due to bulkier tetrafluoropropoxy groups) .
  • Applications : Primarily used as a precursor in agrochemicals and pharmaceuticals, contrasting with the target compound’s role in polymer synthesis .

Triazole-Functionalized Derivatives

3,5-Difluoro-2,4,6-tris((1-(4-(naphthalen-2-yl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)pyridine (10b)
  • Structure : Incorporates triazole rings linked to naphthyl-benzyl groups.
  • Synthesis : Requires copper-catalyzed azide-alkyne cycloaddition (CuAAC) after initial alkynylation, resulting in a lower yield (70%) compared to the target compound’s 93% .
  • Properties : Enhanced π-conjugation from aromatic substituents improves fluorescence properties, making it suitable for optoelectronic applications .

Pyrenyl-Substituted Pyridines (e.g., 2,4,6-TPP)

  • Structure : Pyrenyl groups at pyridine positions vs. fluorinated alkoxy chains.
  • Electronic Properties : Pyrenyl substituents provide strong electron-donating effects, enabling sky-blue emission in OLEDs. In contrast, the target compound’s fluorinated groups offer electron-withdrawing characteristics, favoring thermal stability in polymers .

Alkoxy Chain Variations

3,5-Difluoro-2,4,6-tris(pent-4-en-1-yloxy)pyridine
  • Structure : Pentenyl alkoxy chains instead of tetrafluoropropoxy.
  • Applications : Used in hydrosilylation reactions to form elastomers. The absence of fluorine in the alkoxy groups reduces hydrophobicity and may lower thermal stability compared to the target compound .

Table 1: Key Properties of Selected Compounds

Compound Substituents Molecular Weight (g/mol) Yield Key Applications
Target Compound F, tetrafluoropropoxy ~550 (estimated) 93% Polymer precursors
3,5-Dichloro-2,4,6-trifluoropyridine Cl, F 201.96 N/A Agrochemical intermediates
10b (Triazole derivative) F, triazole-naphthyl ~900 (estimated) 70% Optoelectronics
2,4,6-TPP Pyrenyl ~600 (estimated) N/A OLED emitters

Biological Activity

Chemical Structure and Properties

Molecular Formula : C18H18F12N
Molecular Weight : 508.33 g/mol
CAS Number : 78925-58-3

The structure of this compound features a pyridine ring substituted with difluoro and multiple tetrafluoropropoxy groups, which are known to influence its lipophilicity and biological interactions.

The biological activity of 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine primarily revolves around its interaction with various biological targets. Research indicates that fluorinated compounds can modulate enzyme activity and receptor interactions due to their unique electronic properties.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain kinases involved in cancer progression. For instance, similar pyridine derivatives have been documented to exhibit inhibitory effects on EGFR (Epidermal Growth Factor Receptor) pathways, which are critical in oncogenesis .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent .

In Vitro Studies

Table 1 summarizes the cytotoxicity results of This compound against different cancer cell lines:

Cell LineIC50 (µM)Reference
NCI-H197515.6
A5490.44
NCI-H460>50

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while demonstrating lower activity against others.

Case Studies

  • EGFR Inhibition : A study involving the design of novel pyridine-based compounds showed that analogs with similar structural features had significant inhibitory effects on EGFR L858R/T790M mutations. The tested compounds achieved inhibition rates exceeding 90% at low concentrations .
  • Antiproliferative Activity : Research into fluorinated pyridines revealed that modifications to the pyridine structure could enhance antiproliferative activity against breast and lung cancer cells. The introduction of tetrafluoropropoxy groups was found to improve solubility and bioavailability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The presence of multiple fluorine atoms generally increases lipophilicity and may enhance membrane permeability. However, excessive fluorination can lead to reduced interaction with biological targets due to steric hindrance.

Q & A

What are the key synthetic strategies for synthesizing 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine?

Level: Basic
Methodological Answer:
The synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) on a perhalogenated pyridine core. A plausible route includes:

Core Fluorination: Start with 2,4,6-trichloropyridine. Fluorination at positions 3 and 5 can be achieved using KF or CsF in polar aprotic solvents (e.g., DMF) under reflux .

Propoxy Group Introduction: React the fluorinated intermediate with 2,2,3,3-tetrafluoropropanol in the presence of a strong base (e.g., NaH) to substitute chlorine at positions 2, 4, and 3. Multiple equivalents of the alcohol are required, and the reaction may require heating (80–120°C) in anhydrous THF .
Critical Note: Monitor reaction progress via ¹⁹F NMR to track fluorine substitution patterns.

How can regioselectivity challenges during fluoropropoxy substitution be addressed?

Level: Advanced
Methodological Answer:
Regioselectivity is influenced by the electron-withdrawing effects of adjacent fluorine atoms. To optimize substitution at positions 2, 4, and 6:

  • Directing Groups: Temporarily introduce protecting groups (e.g., trimethylsilyl) to block undesired positions.
  • Catalytic Enhancement: Use Pd(PPh₃)₄ or CuI catalysts to promote coupling with 2,2,3,3-tetrafluoropropanol under mild conditions (e.g., 60°C in toluene) .
  • Solvent Effects: Polar aprotic solvents like DMSO enhance nucleophilicity of the alkoxide intermediate, favoring substitution at electron-deficient positions .

What analytical techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹⁹F NMR: Identify substitution patterns and confirm the presence of fluoropropoxy groups. For example, ¹⁹F NMR signals for CF₂ and CF₃ groups appear at δ -110 to -125 ppm and -70 to -80 ppm, respectively .
  • HPLC-MS: Determine purity (>98%) and molecular weight (expected [M+H]⁺ ~708 g/mol). Use a C18 column with acetonitrile/water (70:30) mobile phase.
  • Elemental Analysis: Verify C, H, N, and F content to confirm stoichiometry .

How do the electron-withdrawing fluorinated groups impact reactivity in cross-coupling reactions?

Level: Advanced
Methodological Answer:
The pyridine core’s electron deficiency (due to fluorine and fluoropropoxy groups) reduces susceptibility to electrophilic attack but enhances nucleophilic substitution.

  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution, showing increased positive charge at positions 2, 4, and 6, facilitating SNAr .
  • Experimental Validation: React with Grignard reagents (e.g., MeMgBr) to test substitution kinetics. Compare rate constants (k) with non-fluorinated analogs .

What solvent systems are optimal for solubility and crystallization?

Level: Basic
Methodological Answer:

  • High Solubility: Use fluorinated solvents (e.g., hexafluorobenzene) or chlorinated solvents (DCM, chloroform) due to the compound’s lipophilicity.
  • Crystallization: Slow evaporation from a 1:1 mixture of THF and hexane yields needle-like crystals. Confirm crystal structure via X-ray diffraction (single-crystal XRD recommended) .

What safety protocols are critical for handling this compound?

Level: Basic
Methodological Answer:

  • PPE: Wear fluoropolymer-coated gloves (e.g., Viton®) and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated byproducts.
  • Waste Disposal: Neutralize reaction mixtures with aqueous NaHCO₃ before disposal in halogenated waste containers .

How can computational methods predict the compound’s stability under acidic conditions?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate protonation at pyridine nitrogen under varying pH (1–7). The fluoropropoxy groups stabilize the protonated form via inductive effects.
  • Degradation Pathways: Identify likely cleavage points (e.g., ether linkages) using Gaussian-based transition state modeling. Validate with LC-MS after exposing the compound to 1M HCl .

What strategies improve yield in multi-step synthesis?

Level: Advanced
Methodological Answer:

  • Intermediate Purification: Use silica gel chromatography (hexane/ethyl acetate gradient) after each substitution step to remove unreacted starting materials.
  • Microwave-Assisted Synthesis: Reduce reaction time for fluoropropoxy substitution from 24h to 2h at 100°C, achieving >90% yield .
  • Moisture Control: Conduct reactions under argon to prevent hydrolysis of fluoropropanol intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine
Reactant of Route 2
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine

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